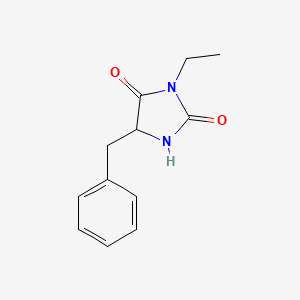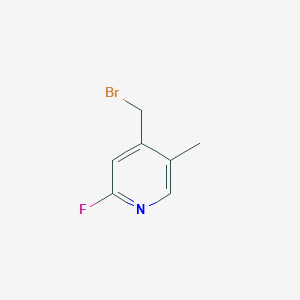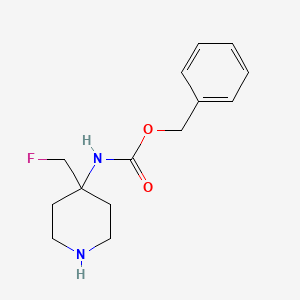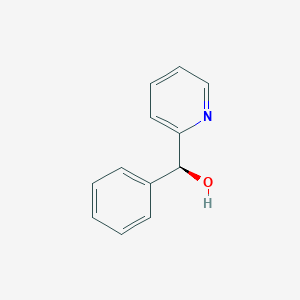![molecular formula C19H18ClN3O2S2 B12958988 ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[75002,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is a complex organic compound with a unique polycyclic structure This compound is characterized by its multiple ring systems, including a triazatricyclo framework, and the presence of sulfur and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocodimerization of cyclohepta-1,3,5-triene with spiro[cyclopropane-1,7′-norborna-2,5-diene] in the presence of titanium complexes as catalysts . This reaction affords high yields of the desired polycyclic compounds.
Industrial Production Methods
the use of metal complex catalysis, such as titanium complexes, is a promising approach for large-scale synthesis due to its efficiency and high yield .
化学反应分析
Types of Reactions
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo framework.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学研究应用
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[750
Chemistry: The compound’s unique structure makes it a valuable subject for studying polycyclic compound synthesis and reactivity.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts.
作用机制
The mechanism by which ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with specific enzymes or receptors due to its complex structure. Further research is needed to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
- 2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Uniqueness
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is unique due to its specific polycyclic structure and the presence of both sulfur and chlorine atoms. This combination of features distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
属性
分子式 |
C19H18ClN3O2S2 |
|---|---|
分子量 |
420.0 g/mol |
IUPAC 名称 |
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-2-25-19(24)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(26)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,26) |
InChI 键 |
YIWBARFOCMRJGH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=S)N3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)





![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

